2-(Piperidin-1-yl)thiazole-4-carboxylic acid
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Overview
Description
“2-(Piperidin-1-yl)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 952182-68-2. It has a molecular weight of 212.27 . The IUPAC name for this compound is 2-(1-piperidinyl)-1,3-thiazole-4-carboxylic acid .
Synthesis Analysis
Piperidine derivatives, including “2-(Piperidin-1-yl)thiazole-4-carboxylic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-1-yl)thiazole-4-carboxylic acid” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as they exhibit a wide variety of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Biological Properties
- 2-(Piperidin-1-yl)thiazole-4-carboxylic acid is synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine using copper(II) bromide. This compound shows promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Antituberculosis Activity
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, show significant activity against Mycobacterium tuberculosis and Mycobacterium smegmatis (Jeankumar et al., 2013).
Anti-Arrhythmic Activity
- Piperidine-based 1,3-thiazole derivatives, including compounds similar to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, demonstrate significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Cancer Treatment
- Compounds like (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, related to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, may be useful in treating cancer by inhibiting Aurora A (ヘンリー,ジェームズ, 2006).
Protease Inhibition
- 2-Amino-3-piperidin-4-yl-propionic acid containing peptidomimetics, similar to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, are potent protease inhibitors, especially in the context of factor Xa and thrombin inhibitors (Adang et al., 1999).
Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, show promise as anticancer agents, with some compounds exhibiting low IC50 values indicating strong anticancer potential (Rehman et al., 2018).
Safety And Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-1-yl)thiazole-4-carboxylic acid”, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.
properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYVDXOBZLKERL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640031 |
Source
|
Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)thiazole-4-carboxylic acid | |
CAS RN |
952182-68-2 |
Source
|
Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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